

4-Hydroxy-4-(nitromethyl)cyclohexanone: A Technical Guide to Functionalized Spirocyclic Precursors

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Hydroxy-4-(nitromethyl)cyclohexanone
CAS No.:	87875-48-7
Cat. No.:	B1600642

[Get Quote](#)

Part 1: Executive Summary & Strategic Utility

4-Hydroxy-4-(nitromethyl)cyclohexanone (CAS: 87875-48-7) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its dense functionalization: it possesses a ketone for reductive amination, a tertiary alcohol for solubility/binding modulation, and a nitromethyl group that serves as a masked aminomethyl handle.

For drug development professionals, this molecule is not merely a building block; it is the primary gateway to spirocyclic scaffolds (specifically 1-oxa-6-azaspiro[2.5]octanes and related congeners). These 3D-rich architectures are increasingly favored over flat aromatic systems to improve physicochemical properties (Fsp3 score) and patentability in lead optimization.

Part 2: Chemical Identity & Physical Properties[1]

Property	Data
CAS Number	87875-48-7
IUPAC Name	4-Hydroxy-4-(nitromethyl)cyclohexan-1-one
Molecular Formula	C ₇ H ₁₁ NO ₄
Molecular Weight	173.17 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	124.5 – 125.0 °C
Solubility	Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Predicted)	~14.6 (Tertiary alcohol), ~10 (Nitromethyl α-protons)
Stability	Stable under standard conditions; Nitro group sensitive to high heat/shock

Part 3: Synthesis Protocol (High-Fidelity Route)

While direct addition of nitromethane to 1,4-cyclohexanedione is possible, it suffers from poor selectivity (bis-addition) and difficult purification. The Mono-Ketal Route is the industry standard for generating high-purity material for pharmaceutical applications.

Step 1: Desymmetrization via Ketalization

- Precursor: 1,4-Cyclohexanedione.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Reagent: Ethylene glycol (1.0 eq), p-TSA (cat.), Toluene.
- Process: Dean-Stark reflux.
- Target: 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal).[\[3\]](#)
- Control Point: Stop reaction immediately upon stoichiometric water removal to prevent bis-ketal formation.

Step 2: The Henry Reaction (Nitroaldol Addition)

This is the critical stereoelectronic step. The ketone undergoes nucleophilic attack by the nitronate anion.^{[4][5]}

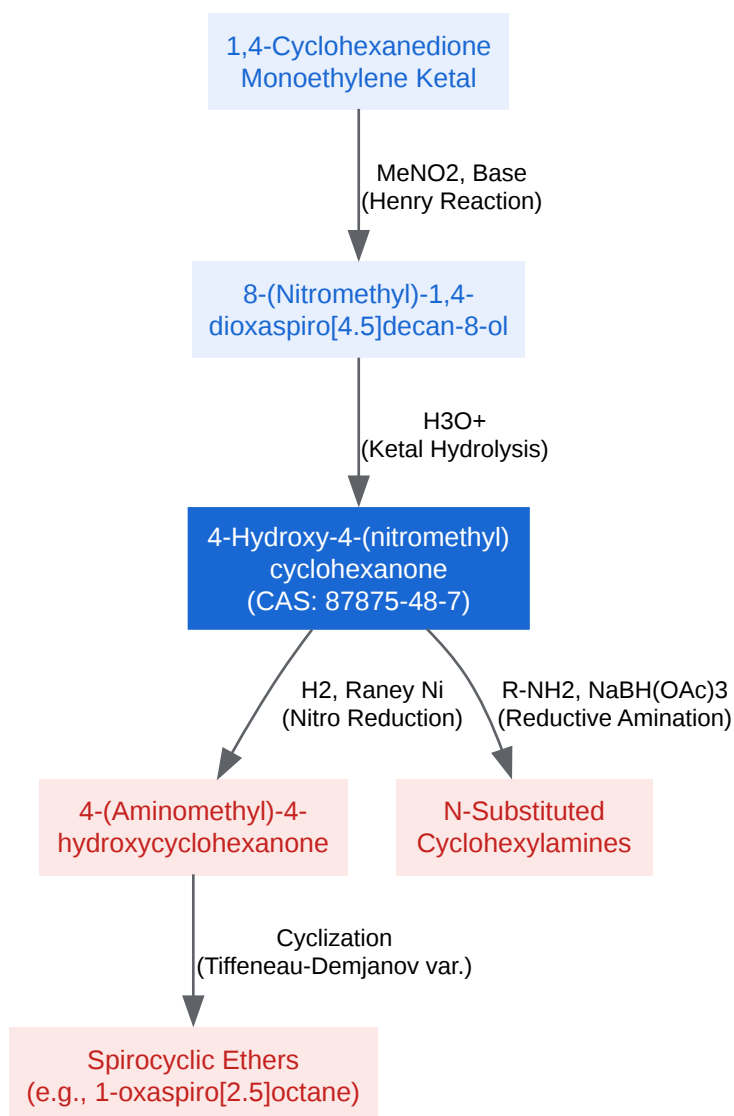
- Reagents: Nitromethane (MeNO₂, 1.2–1.5 eq), Base (KOtBu or DBU).
- Solvent: THF or DMSO (dry).
- Conditions: 0°C to RT under N₂ atmosphere.
- Mechanism: Deprotonation of nitromethane (pK_a ~10) generates a nucleophile that attacks the ketone.
- Intermediate: 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Step 3: Deprotection (Ketal Hydrolysis)

- Reagents: 2N HCl or 10% H₂SO₄, Acetone/Water.
- Conditions: RT for 2–4 hours.
- Workup: Neutralize with NaHCO₃, extract with EtOAc.
- Purification: Recrystallization from EtOAc/Hexanes.

Part 4: Reaction Landscape & Transformations

The utility of **4-Hydroxy-4-(nitromethyl)cyclohexanone** lies in its downstream versatility. The following diagram maps the logical flow from synthesis to advanced scaffolds.



[Click to download full resolution via product page](#)

Figure 1: Synthetic lineage from precursor to spirocyclic scaffolds.

Part 5: Critical Applications in Drug Discovery

Spirocyclic Scaffolds (The "Fsp3" Effect)

The reduction of the nitro group to an amine (using Raney Nickel or Pd/C) yields a 1,2-amino alcohol. This motif is a precursor to spiro-epoxides or spiro-aziridines. Incorporating these spiro-cycles into drug candidates restricts conformational freedom, potentially increasing receptor selectivity while improving metabolic stability compared to flat aromatic rings.

Bifunctional Linkers

Because the molecule possesses orthogonal reactivity (Ketone = Electrophile; Nitro = Latent Nucleophile), it serves as an ideal core for PROTAC linkers or fragment-based drug discovery (FBDD), allowing the independent attachment of two different ligands.

Part 6: Safety & Handling Protocols

Warning: Nitro compounds possess intrinsic energy. While this specific intermediate is relatively stable, strict adherence to safety protocols is mandatory.

- **Thermal Hazards:** Do not heat the reaction mixture (Step 2) above 60°C without calorimetric testing (DSC). Nitronate salts can be explosive if dried completely; keep intermediates in solution where possible.
- **Base Sensitivity:** The Henry reaction is reversible (Retro-Henry). Avoid prolonged exposure to strong base without the electrophile present.
- **Toxicity:** Treat as a potential alkylating agent. Use double-gloving (Nitrile) and handle inside a fume hood.
- **Waste Disposal:** Quench nitronate residues with dilute acid before disposal. Do not mix with strong reducing agents in waste streams.

References

- Henry Reaction Mechanism & Utility
 - Luzzio, F. A. (2001). "The Henry reaction: recent examples." *Tetrahedron*, 57(6), 915-945. [\[6\] Link](#)
- Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)
 - BenchChem. "An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine." [Link](#)
- Nitro Reduction to Amino Alcohols

- Organic Chemistry Portal.[4] "Amine Synthesis by Nitro Compound Reduction." [Link](#)
- Spirocyclic Scaffolds in Med Chem
 - Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." *Chemical Reviews*, 114(16), 8257–8322. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- To cite this document: BenchChem. [4-Hydroxy-4-(nitromethyl)cyclohexanone: A Technical Guide to Functionalized Spirocyclic Precursors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600642/docs#4-hydroxy-4-nitromethyl-cyclohexanone-a-technical-guide-to-functionalized-spirocyclic-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)